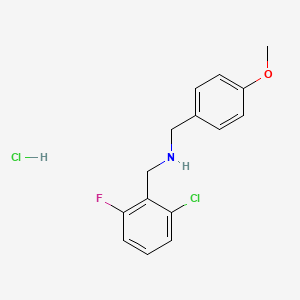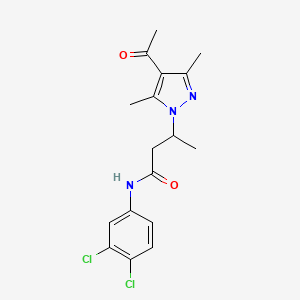![molecular formula C12H21N5O2S B5347508 N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5347508.png)
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide, also known as PPEES, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and physiology.
作用機序
The mechanism of action of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide involves its binding to specific sites on the TRPV1 ion channel and the P2X7 receptor, resulting in the inhibition of their function. This inhibition leads to a reduction in pain sensation and inflammation, making this compound a potential therapeutic agent for the treatment of various pain and inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the inhibition of P2X7-mediated ATP release, and the reduction of inflammatory cytokine production. These effects make this compound a valuable tool for researchers studying the function of ion channels and receptors involved in pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide in lab experiments is its selectivity and potency as an inhibitor of specific ion channels and receptors. This allows researchers to study the function of these channels and receptors in a more precise and controlled manner. However, one limitation of using this compound is its potential toxicity and side effects, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide and its potential applications in scientific research. One area of interest is the development of more selective and potent inhibitors of specific ion channels and receptors, which could lead to the development of new therapeutic agents for the treatment of various pain and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other cellular processes. Finally, the potential use of this compound in the study of other ion channels and receptors involved in various physiological processes is an area of ongoing research.
合成法
The synthesis of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide involves several steps, including the reaction of 6-amino-4-pyrimidinol with 1-pyrrolidinecarboxaldehyde, followed by the reaction of the resulting compound with 2-aminoethylsulfonamide. The final product is obtained by purification and isolation of the this compound compound.
科学的研究の応用
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide has been used extensively in scientific research as a tool to study the function of various ion channels and receptors. Specifically, this compound has been shown to be a potent and selective inhibitor of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation. This compound has also been used to study the function of the P2X7 receptor, which is involved in immune responses and inflammation.
特性
IUPAC Name |
N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-2-20(18,19)16-6-5-13-11-9-12(15-10-14-11)17-7-3-4-8-17/h9-10,16H,2-8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJANUCVVIYINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCNC1=CC(=NC=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5347430.png)

![3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5347434.png)
![3-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5347436.png)
![3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347439.png)
![3-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5347440.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)amino]-4-methyl-4-hexen-3-one hydrochloride](/img/structure/B5347443.png)
![1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5347447.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5347459.png)

![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5347486.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5347500.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)